N-[3-(1,3-Benzothiazol-2-YL)-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridin-2-YL]-4-ethoxybenzamide
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Overview
Description
N-[3-(1,3-Benzothiazol-2-YL)-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridin-2-YL]-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-[3-(1,3-Benzothiazol-2-YL)-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridin-2-YL]-4-ethoxybenzamide involves several steps. One common method includes the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as mediators. The reaction is typically carried out in dimethyl formamide as a solvent under relatively mild conditions . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
N-[3-(1,3-Benzothiazol-2-YL)-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridin-2-YL]-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[3-(1,3-Benzothiazol-2-YL)-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridin-2-YL]-4-ethoxybenzamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(1,3-Benzothiazol-2-YL)-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridin-2-YL]-4-ethoxybenzamide involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. Molecular docking studies have shown that it binds to specific proteins involved in bacterial cell wall synthesis, inhibiting their function .
Comparison with Similar Compounds
N-[3-(1,3-Benzothiazol-2-YL)-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridin-2-YL]-4-ethoxybenzamide is unique due to its combination of benzothiazole and thienopyridine moieties. Similar compounds include:
- N-[3-(1,3-Benzothiazol-2-YL)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-C]pyridin-2-YL]-2,2-difluoroacetamide
- 1-Phenyl-N-(benzothiazol-2-yl)methanimine derivatives
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C24H23N3O2S2 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-ethoxybenzamide |
InChI |
InChI=1S/C24H23N3O2S2/c1-3-29-16-10-8-15(9-11-16)22(28)26-24-21(17-12-13-27(2)14-20(17)31-24)23-25-18-6-4-5-7-19(18)30-23/h4-11H,3,12-14H2,1-2H3,(H,26,28) |
InChI Key |
FZFDCPRMECRLEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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